molecular formula C34H50Cl2N2O2 B12756062 2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride CAS No. 120698-33-1

2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride

Cat. No.: B12756062
CAS No.: 120698-33-1
M. Wt: 589.7 g/mol
InChI Key: MQSVEQWTRBEFGG-UHFFFAOYSA-N
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Description

2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hexahydro-1H-azepin-1-yl groups attached to a central octanedione backbone, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride involves its interaction with specific molecular targets. The hexahydro-1H-azepin-1-yl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of signaling cascades, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Octanedione, 1,8-bis(4-ethoxyphenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride.
  • 1,8-Octanedione, 1,8-bis(4-butoxyphenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-.

Uniqueness

Compared to similar compounds, 2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride stands out due to its specific structural configuration, which imparts unique chemical and biological properties

Properties

CAS No.

120698-33-1

Molecular Formula

C34H50Cl2N2O2

Molecular Weight

589.7 g/mol

IUPAC Name

2,7-bis(azepan-1-ylmethyl)-1,8-diphenyloctane-1,8-dione;dihydrochloride

InChI

InChI=1S/C34H48N2O2.2ClH/c37-33(29-17-7-5-8-18-29)31(27-35-23-13-1-2-14-24-35)21-11-12-22-32(28-36-25-15-3-4-16-26-36)34(38)30-19-9-6-10-20-30;;/h5-10,17-20,31-32H,1-4,11-16,21-28H2;2*1H

InChI Key

MQSVEQWTRBEFGG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC(CCCCC(CN2CCCCCC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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